N-Desmethyl Pimavanserin

Übersicht

Beschreibung

N-Desmethyl Pimavanserin is a derivative of Pimavanserin, which is a novel pharmacotherapy primarily used in the treatment of Parkinson’s disease psychosis (PDP) and has been studied for its efficacy in other conditions such as major depressive disorder (MDD). Pimavanserin acts as a selective serotonin 5-HT2A receptor inverse agonist, which is a unique mechanism of action compared to other antipsychotics . This specificity is thought to contribute to its therapeutic effects and relatively benign safety profile .

Synthesis Analysis

While the synthesis of this compound is not explicitly detailed in the provided papers, the pharmacological profile of Pimavanserin suggests a complex synthesis process, likely involving the formation of its distinctive chemical structure that allows for selective binding and inverse agonism at the 5-HT2A receptors .

Molecular Structure Analysis

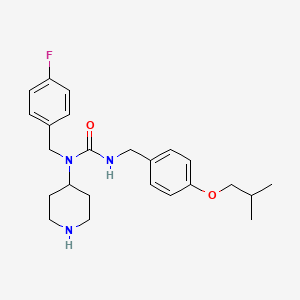

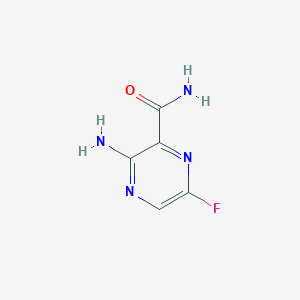

The molecular structure of Pimavanserin, and by extension this compound, is designed to exhibit high affinity for the 5-HT2A receptors. The structure includes a 4-fluorophenylmethyl group, a 1-methylpiperidin-4-yl group, and a 4-(2-methylpropyloxy)phenylmethyl carbamide moiety, which together contribute to its pharmacological activity .

Chemical Reactions Analysis

The chemical reactions involving Pimavanserin, including its metabolism to this compound, are not described in the provided papers. However, the pharmacokinetic profile of Pimavanserin, with a long plasma half-life of 57 hours, suggests that it undergoes extensive metabolic processing, which may include demethylation to form this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of Pimavanserin, such as solubility, stability, and half-life, are tailored to support its once-daily administration. Its long half-life is particularly notable, as it supports sustained therapeutic levels in the plasma . The specific properties of this compound are not detailed in the provided papers, but they would be expected to be similar to the parent compound, albeit with potential differences due to the absence of a methyl group.

Relevant Case Studies

The efficacy of Pimavanserin has been demonstrated in a Phase 2, randomized, double-blind, placebo-controlled study in patients with MDD and an inadequate response to SSRI or SNRI therapy. The study showed a significant reduction in depression and disability scores, indicating robust efficacy . Additionally, a pivotal phase III clinical trial demonstrated significant improvement in PDP symptoms in patients receiving Pimavanserin compared to placebo-treated patients . Another study showed that Pimavanserin tartrate increased slow wave sleep in healthy adult volunteers without adversely affecting attention or vigilance .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Parkinson’s Disease Psychosis

Pimavanserin has been recognized as a breakthrough in treating hallucinations and delusions associated with Parkinson’s disease psychosis (PDP). It's the first FDA-approved atypical antipsychotic drug for this purpose. Its unique pharmacological profile, characterized by nanomolar affinity at serotonin 5-HT2A and 5-HT2C receptors and its potent inverse agonist action at 5-HT2A receptors, contributes to its effectiveness. Clinical trials have demonstrated significant improvements in PDP symptoms in patients receiving Pimavanserin compared to those on placebo, with a relatively benign safety and tolerability profile (Sahli & Tarazi, 2018).

2. Impact on Sleep Patterns

A study on healthy adults found that Pimavanserin significantly increased slow wave sleep (SWS) and decreased the number of awakenings, without adversely affecting attention or vigilance. This indicates its potential as a therapeutic agent in sleep-related disorders (Ancoli-Israel et al., 2011).

3. Metabolic Profiling

Research involving ultrahigh-performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry has been conducted to investigate the metabolic profile of Pimavanserin in rats. This study identified various metabolic pathways of Pimavanserin, including dehydrogenation, demethylation, and hydroxylation, providing insights into its metabolism in vivo (Wu et al., 2018).

4. Treatment of Alzheimer's Disease Psychosis

Pimavanserin has been evaluated for its safety, tolerability, and efficacy in treating psychosis in patients with Alzheimer's disease. A phase 2 study showed that it was effective at the 6-week primary endpoint with an acceptable tolerability profile, although further follow-up did not show significant advantages over placebo (Ballard et al., 2018).

5. Potential in Treating Schizophrenia

Pimavanserin has been investigated for its potential in treating schizophrenia, particularly in augmenting the effects of low-dose antipsychotics like risperidone. This suggests its utility in addressing some longstanding issues in the treatment of psychosis in schizophrenia (Abbas & Roth, 2008).

Wirkmechanismus

Target of Action

N-Desmethyl Pimavanserin is the active metabolite of Pimavanserin . Pimavanserin is a selective inverse agonist of the 5-HT2A receptor with pIC 50 and pK d of 8.73 and 9.3, respectively . The 5-HT2A receptor is a subtype of the serotonin receptor that is found in various parts of the brain. It plays a key role in the function of the central nervous system, particularly in the areas of cognition, behavior, and mood .

Mode of Action

This compound, like Pimavanserin, acts as an antagonist/inverse agonist at serotonin 5HT2A receptors and less potent antagonist/inverse agonist actions at 5HT2C receptors . This means that it binds to these receptors and reduces their activity. The antagonism of these receptors can lead to a decrease in psychotic symptoms, which is why Pimavanserin is used in the treatment of Parkinson’s disease psychosis .

Biochemical Pathways

For instance, the antagonism of these receptors can lead to changes in various neurotransmitter systems, including dopamine and glutamate, which are involved in mood regulation and cognitive function .

Pharmacokinetics

The mean plasma half-lives for Pimavanserin and its metabolite this compound are 57 hours and 200 hours, respectively . This suggests that this compound has a longer duration of action compared to Pimavanserin.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on the 5-HT2A and 5-HT2C receptors. By reducing the activity of these receptors, this compound can help to alleviate psychotic symptoms without worsening motor symptoms, making it a valuable treatment option for conditions like Parkinson’s disease psychosis .

Action Environment

One study found that the transformation rate of pimavanserin to this compound was influenced by factors such as substrate concentration, culture time, initial media ph value, culture temperature, and shaking speed . More research is needed to fully understand how these and other environmental factors may influence the action of this compound.

Zukünftige Richtungen

Given its approval for Parkinson’s-related psychosis, its selection by the consensus panel for future treatments, and the promising published results from the phase II and III clinical trials indicating pimavanserin’s favorable efficacy/safety profile over placebo than the current pharmacological options, pimavanserin is likely to be used .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,18,22,26H,11-17H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUQHPXNICIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127221 | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639863-77-7 | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639863-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC-279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639863777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AC-279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXL6LOR95E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)